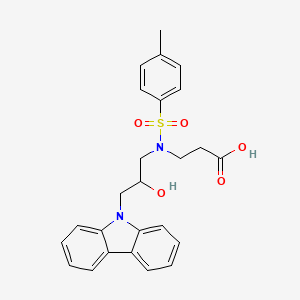

![molecular formula C21H16ClN3O5 B2926050 (E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate CAS No. 338747-45-8](/img/structure/B2926050.png)

(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

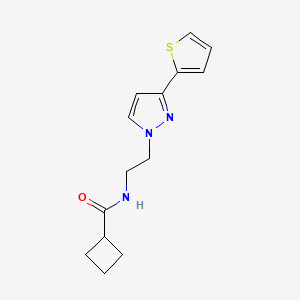

“(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate” is a complex organic compound. It is a derivative of benzene, as suggested by the presence of a phenyl group in its structure . The compound is available for purchase, indicating it may have applications in research or industry.

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a nitro group (NO2) attached to a phenyl group, a carbamate group, and a chlorophenyl group .科学的研究の応用

Synthesis and Protection

(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate is part of a class of compounds involved in the synthesis of carbonates and carbamates, which have applications in the protection of hydroxyls and amino-groups in various chemical reactions. These reactions are pivotal for the introduction of specific groups into alcohols, phenols, and amines, providing a versatile tool in synthetic chemistry for protecting functional groups during complex chemical syntheses (Bogusław Kryczka, 2010).

Intermediate in Antitumor Drug Synthesis

Compounds similar to (E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate serve as intermediates in the synthesis of many antitumor drugs, particularly in the creation of small molecular inhibitors. The synthesis process involves several steps, including acylation and nucleophilic substitution, which are crucial for developing effective anticancer therapies (Wenhui Gan et al., 2021).

Photoremovable Protecting Group

Related compounds are explored as photoremovable protecting groups for amines and amino acids. These protecting groups can be removed upon irradiation with light, providing a controlled method for deprotection in photochemical reactions. This application is significant in the field of organic synthesis and biochemistry, where precise control over the protection and deprotection of functional groups is essential (Laxminarayana Kammari et al., 2007).

Environmental Applications

Similar chemical structures are involved in environmental applications, such as the spectrophotometric determination of metals like Nickel (II). The compound forms a complex with Nickel (II) ions, which can be extracted and quantitatively analyzed. This application is crucial for environmental monitoring and the detection of metal ions in various samples (G. B. Sathe et al., 2015).

特性

IUPAC Name |

[(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino] N-(3-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O5/c22-16-9-6-10-17(13-16)23-21(26)30-24-18(15-7-2-1-3-8-15)14-29-20-12-5-4-11-19(20)25(27)28/h1-13H,14H2,(H,23,26)/b24-18- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIKMGIFMRFZIU-MOHJPFBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NOC(=O)NC2=CC(=CC=C2)Cl)COC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC(=CC=C2)Cl)/COC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2925968.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2925969.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2925972.png)

![8-amino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2925973.png)

![2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2925975.png)

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2925983.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide](/img/structure/B2925984.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2925985.png)